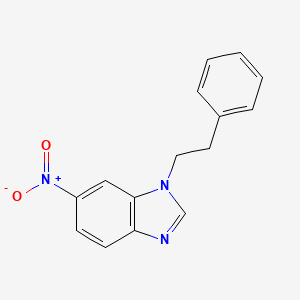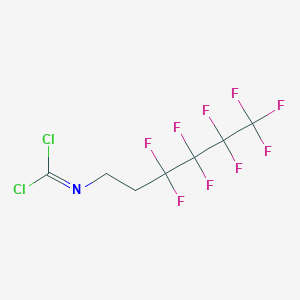
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. The presence of fluorine atoms can significantly alter the reactivity, stability, and biological activity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl typically involves the introduction of fluorine atoms into an organic framework. One common method is the reaction of a hexylamine derivative with a fluorinating agent under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process must ensure the safety and containment of fluorine gas, which is highly toxic and corrosive.
Análisis De Reacciones Químicas
Types of Reactions
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity due to the presence of fluorine atoms, which can influence enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl involves its interaction with molecular targets through the influence of fluorine atoms. Fluorine’s high electronegativity can affect the compound’s binding affinity to enzymes and receptors, altering biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)amine
- (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)alcohol
- (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)ketone
Uniqueness
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl is unique due to the presence of the carbonimidoyl group, which can impart distinct reactivity and properties compared to other similar fluorinated compounds. This uniqueness makes it valuable for specific applications where such properties are desired.
Propiedades
Número CAS |
142030-27-1 |
|---|---|
Fórmula molecular |
C7H4Cl2F9N |
Peso molecular |
344.00 g/mol |
Nombre IUPAC |
1,1-dichloro-N-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)methanimine |
InChI |
InChI=1S/C7H4Cl2F9N/c8-3(9)19-2-1-4(10,11)5(12,13)6(14,15)7(16,17)18/h1-2H2 |
Clave InChI |
KHEZQPBUHOLTCH-UHFFFAOYSA-N |
SMILES canónico |
C(CN=C(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


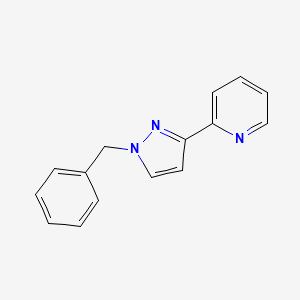
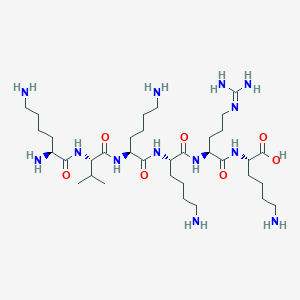
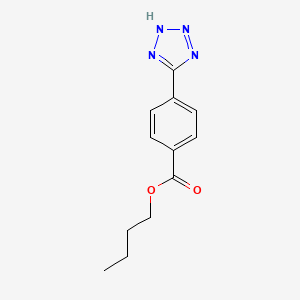
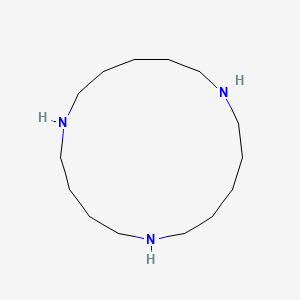
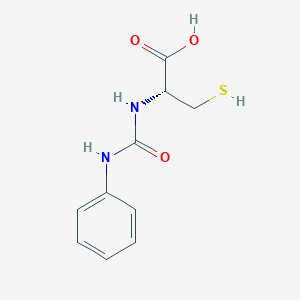
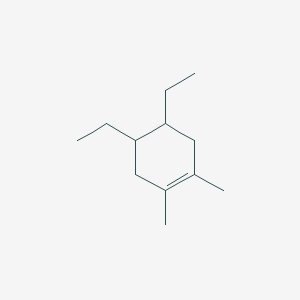
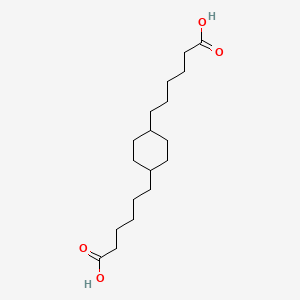

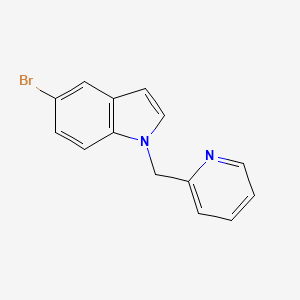
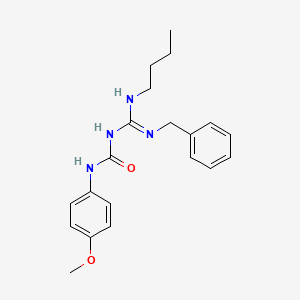
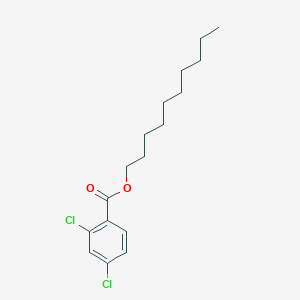
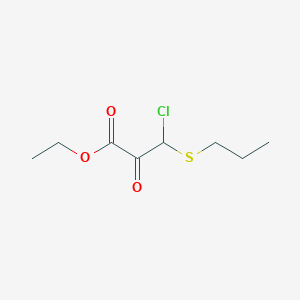
![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
